molecular formula C4H8OS B6183393 rac-(1R,2S)-2-sulfanylcyclobutan-1-ol CAS No. 2639371-27-8

rac-(1R,2S)-2-sulfanylcyclobutan-1-ol

Cat. No.: B6183393
CAS No.: 2639371-27-8
M. Wt: 104.2
InChI Key:
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Description

rac-(1R,2S)-2-sulfanylcyclobutan-1-ol is a chiral compound with a unique structure featuring a cyclobutane ring substituted with a hydroxyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-sulfanylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with a thiol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-sulfanylcyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alkanes, and various substituted derivatives of the original compound .

Scientific Research Applications

rac-(1R,2S)-2-sulfanylcyclobutan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-sulfanylcyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and signaling pathways, ultimately affecting biological functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-(1R,2S)-2-sulfanylcyclobutan-1-ol include other chiral cyclobutane derivatives with different substituents, such as:

Uniqueness

This compound is unique due to the presence of both a hydroxyl and a sulfanyl group on the cyclobutane ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

2639371-27-8

Molecular Formula

C4H8OS

Molecular Weight

104.2

Purity

95

Origin of Product

United States

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